Methyl 3-hydroxy-4-methoxybenzoate
Overview
Description
Methyl 3-hydroxy-4-methoxybenzoate is a chemical compound that is structurally related to various benzoic acid derivatives. These derivatives have been extensively studied due to their biological activities and their potential as inhibitors of enzymes such as catechol O-methyltransferase (COMT) . The compound is characterized by the presence of hydroxy and methoxy functional groups attached to a benzene ring, which significantly influence its chemical behavior and physical properties.
Synthesis Analysis
The synthesis of related compounds, such as 5-substituted 3-hydroxy-4-methoxybenzoic acids and benzaldehydes, has been reported to involve various chemical reactions that yield potential inhibitors of COMT . These compounds are synthesized to explore their inhibitory effects on the enzyme, with the position and nature of substituents playing a crucial role in their activity. The synthesis of 5-hydroxy-3-mercapto-4-methoxybenzoic acid, another related compound, has been described as a potential affinity-labeling reagent for COMT, indicating the versatility of the synthetic approaches for these types of molecules .
Molecular Structure Analysis
Studies on similar molecules, such as methyl 4-hydroxybenzoate, have revealed detailed insights into their molecular structure through single crystal X-ray analysis . The crystal structure of methyl 4-hydroxybenzoate showed a 3D framework formed via extensive intermolecular hydrogen bonding, which is a common feature in the crystal packing of such compounds . Hirshfeld surface analysis and computational calculations further complement the understanding of the intermolecular interactions within the crystal structure .
Chemical Reactions Analysis
The reactivity of compounds with the methoxybenzoate moiety has been explored in various chemical reactions. For instance, 4-methoxy-α-methylbenzyl esters, which share a similar methoxybenzoate structure, have been shown to undergo oxidative debenzylation reactions . The presence of the methoxy group can influence the reactivity of the benzene ring in substitution reactions, as seen in the case of 4-methoxybenzo[b]thiophen derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl methoxybenzoates have been studied through experimental and computational methods. Thermochemical properties such as combustion and vaporization enthalpies, as well as standard molar enthalpies of formation, have been determined for methyl 2- and 4-methoxybenzoates . These properties are essential for understanding the stability and reactivity of the compounds. Additionally, quantum chemical calculations have been used to analyze the electronic density and noncovalent interactions of these molecules .
Scientific Research Applications
Synthesis of Gefitinib
Scientific Field: Pharmaceutical Engineering
Methods of Application: The process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination and two successive amination reactions .
Results or Outcomes: This novel synthetic route produced overall yields as high as 37.4% .
Cytotoxicity, Anti-angiogenic, and Anti-tumor Studies
Scientific Field: Complementary Medicine and Therapies
Methods of Application: Active fractions including chloroform and ethyl acetate were subjected to column chromatography for isolation of compounds .
Results or Outcomes
Two bioactive compounds were purified from the active fractions. One of them exhibited highest cytotoxicity against HeLA cells with 87.50% lethality at 1 mgmL−1 concentration and LD50 of 60 µgmL−1 .
Safety And Hazards
properties
IUPAC Name |
methyl 3-hydroxy-4-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-8-4-3-6(5-7(8)10)9(11)13-2/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOXUEFXRSIYSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398845 | |
Record name | Methyl 3-hydroxy-4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-4-methoxybenzoate | |
CAS RN |
6702-50-7 | |
Record name | Methyl 3-hydroxy-4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-hydroxy-4-methoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.